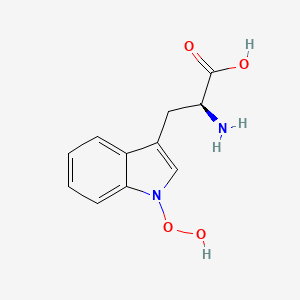
1-hydroperoxy-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroperoxy-L-tryptophan is a small molecule belonging to the class of indolyl carboxylic acids and derivatives . Its chemical formula is C₁₁H₁₂N₂O₄ . This compound features a carboxylic acid chain linked to an indole ring, making it structurally interesting.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for 1-hydroperoxy-L-tryptophan are not widely documented. researchers have explored various methods to obtain this compound. One potential approach involves the oxidation of L-tryptophan using hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds as follows:
L-tryptophan+H₂O₂→this compound+H₂O
Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its limited applications and challenging synthesis. Researchers continue to investigate efficient and scalable approaches.
Analyse Chemischer Reaktionen
Reactions:: 1-hydroperoxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: As evident from its structure, this compound contains a peroxide group (–OOH), which makes it susceptible to oxidation reactions.
Substitution: The carboxylic acid moiety can participate in substitution reactions.
Decomposition: The hydroperoxy group may decompose under certain conditions.
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Decomposition: Elevated temperatures or acidic conditions.
Major Products:: The major product of the oxidation reaction is this compound itself.
Wissenschaftliche Forschungsanwendungen
1-hydroperoxy-L-tryptophan finds limited applications, but it has been studied in the following areas:
Chemistry: As a model compound for studying peroxide chemistry.
Biology: Investigating its role in oxidative stress and cellular signaling.
Medicine: Potential applications in drug development due to its unique structure.
Wirkmechanismus
The exact mechanism by which 1-hydroperoxy-L-tryptophan exerts its effects remains an active area of research. its peroxide group suggests involvement in redox processes and potential interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
1-hydroperoxy-L-tryptophan is distinct due to its hydroperoxy functional group. Similar compounds include L-tryptophan (without the peroxide group) and other indole derivatives.
Eigenschaften
Molekularformel |
C11H12N2O4 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(1-hydroperoxyindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-9(11(14)15)5-7-6-13(17-16)10-4-2-1-3-8(7)10/h1-4,6,9,16H,5,12H2,(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
STOHYHPMXPRWTJ-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2OO)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2OO)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















